molecular formula C10H9N5O3S2 B5070555 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide

Cat. No. B5070555
M. Wt: 311.3 g/mol
InChI Key: FHVVTGNJQKKQKX-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide” is a derivative of 5-amino-1,3,4-thiadiazol . It has been synthesized and evaluated in vitro for its urease inhibitor activities .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C8H7N3OS/c9-8-11-10-7 (13-8)5-3-1-2-4-6 (5)12/h1-4,12H, (H2,9,11) .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with thiourea and hydroxyurea as standard inhibitors .


Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . It has a molecular weight of 193.23 .

Mechanism of Action

The compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .

Safety and Hazards

The compound has a safety signal word “Warning” and a hazard statement H302 . This suggests that it may be harmful if swallowed .

Future Directions

The compound might be a promising candidate for further evaluation due to its great inhibitory activity . Its potential use in the treatment of infections caused by Helicobacter pylori, a bacterium that causes gastrointestinal infection, could be explored .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-3-1-2-4-7(6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVTGNJQKKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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